REACTION_CXSMILES
|
[Cl:1][CH2:2][O:3][C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:11].[SH:12][CH2:13][CH2:14][C:15]([O:17]C)=[O:16].CC1C=CC=C(C)C=1O.[OH-].[Na+].BrCCl>O1CCCC1>[CH3:11][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([CH3:10])[C:4]=1[O:3][CH2:2][S:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16].[Cl:1][CH2:2][O:3][C:4]1[C:5]([CH3:11])=[CH:6][CH:7]=[CH:8][C:9]=1[CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCOC1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCCC(=O)OC
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCOC1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
6.12 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
98 mL
|
Type
|
reactant
|
Smiles
|
BrCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
66 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, argon inlet, and a magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The suspension that formed
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through CELITE
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The oily residue was purified by vacuum distillation (1-1.5 torr, b.p., 66° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OCSCCC(=O)O)C(=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
ClCOC1=C(C=CC=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][CH2:2][O:3][C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:11].[SH:12][CH2:13][CH2:14][C:15]([O:17]C)=[O:16].CC1C=CC=C(C)C=1O.[OH-].[Na+].BrCCl>O1CCCC1>[CH3:11][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([CH3:10])[C:4]=1[O:3][CH2:2][S:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16].[Cl:1][CH2:2][O:3][C:4]1[C:5]([CH3:11])=[CH:6][CH:7]=[CH:8][C:9]=1[CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCOC1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SCCC(=O)OC
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCOC1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
6.12 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
98 mL
|
Type
|
reactant
|
Smiles
|
BrCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
66 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, argon inlet, and a magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The suspension that formed
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through CELITE
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The oily residue was purified by vacuum distillation (1-1.5 torr, b.p., 66° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OCSCCC(=O)O)C(=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
ClCOC1=C(C=CC=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |